Odalasvir
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Odalasvir involves several key steps. One of the synthetic routes includes the following steps :
Formation of Acyl Imidazole: Octahydroindole carboxylic acid is treated with carbonyldiimidazole (CDI) to form the acyl imidazole.
Amidation and Cyclization: The acyl imidazole is then activated with acetic acid (AcOH) and amidated with aniline, followed by cyclization to form benzimidazole.
Borylation and Suzuki Coupling: The aryl bromide undergoes borylation using bis(pinacolato)diboron (B2Pin2) and a palladium catalyst. The para-cyclophane linker is introduced by double Suzuki coupling.
Deprotection and Peptide Coupling: The final steps involve double Boc deprotection mediated by methanesulfonic acid (MsOH) and peptide coupling to L-Moc-Val.
Industrial Production Methods
The industrial production of this compound has been optimized to improve process mass intensity and minimize catalyst loadings. The process is robust and scalable to 100 kg batches .
Chemical Reactions Analysis
Types of Reactions
Odalasvir undergoes several types of chemical reactions, including:
Amidation: Formation of amide bonds during the synthesis.
Cyclization: Formation of benzimidazole rings.
Borylation: Introduction of boron groups.
Suzuki Coupling: Formation of carbon-carbon bonds.
Common Reagents and Conditions
CDI: Used for the formation of acyl imidazole.
AcOH: Activates the acyl imidazole for amidation.
B2Pin2: Used in the borylation step.
Palladium Catalysts: Used in the borylation and Suzuki coupling steps.
MsOH: Used for Boc deprotection.
Major Products
The major product formed from these reactions is this compound, which is characterized by its potent activity against hepatitis C virus .
Scientific Research Applications
Odalasvir has been extensively studied for its potential in treating hepatitis C. It is part of a combination therapy with other direct-acting antiviral agents, such as adafosbuvir and simeprevir . The combination therapy has shown high efficacy in achieving sustained virologic response in patients with chronic hepatitis C virus infection . Additionally, this compound’s role as an NS5A inhibitor makes it a valuable tool in studying viral replication and resistance mechanisms .
Mechanism of Action
Odalasvir exerts its effects by inhibiting the NS5A protein of the hepatitis C virus . The NS5A protein is essential for viral replication and plays a role in the development of interferon resistance . By binding to NS5A, this compound disrupts the viral replication process, leading to a reduction in viral load .
Comparison with Similar Compounds
Odalasvir is compared with other NS5A inhibitors, such as:
Uniqueness
This compound is unique due to its high potency and ability to achieve sustained virologic response in combination therapies . It has shown efficacy against multiple genotypes of the hepatitis C virus, making it a versatile option in antiviral therapy .
Properties
IUPAC Name |
methyl N-[(2S)-1-[(2S,3aS,7aS)-2-[6-[11-[2-[(2S,3aS,7aS)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-2-yl]-3H-benzimidazol-5-yl]-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-1H-benzimidazol-2-yl]-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H72N8O6/c1-33(2)53(65-59(71)73-5)57(69)67-49-13-9-7-11-41(49)31-51(67)55-61-45-25-23-39(29-47(45)63-55)43-27-35-15-19-37(43)21-17-36-16-20-38(22-18-35)44(28-36)40-24-26-46-48(30-40)64-56(62-46)52-32-42-12-8-10-14-50(42)68(52)58(70)54(34(3)4)66-60(72)74-6/h15-16,19-20,23-30,33-34,41-42,49-54H,7-14,17-18,21-22,31-32H2,1-6H3,(H,61,63)(H,62,64)(H,65,71)(H,66,72)/t41-,42-,49-,50-,51-,52-,53-,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBRGMTRKJATA-IVEWBXRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1C2CCCCC2CC1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)C1CC2CCCCC2N1C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C3=NC4=C(N3)C=C(C=C4)C5=C6CCC7=CC(=C(CCC(=C5)C=C6)C=C7)C8=CC9=C(C=C8)N=C(N9)[C@@H]1C[C@@H]2CCCC[C@@H]2N1C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H72N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032258 | |
Record name | Odalasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1001.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415119-52-6 | |
Record name | C,C′-Dimethyl N,N′-[tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1H-benzimidazole-6,2-diyl[(2S,3aS,7aS)-octahydro-1H-indole-2,1-diyl][(1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]bis[carbamate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415119-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Odalasvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415119526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Odalasvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13041 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Odalasvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ODALASVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVR52K7BDW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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